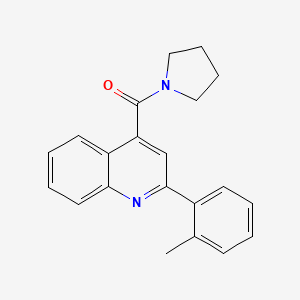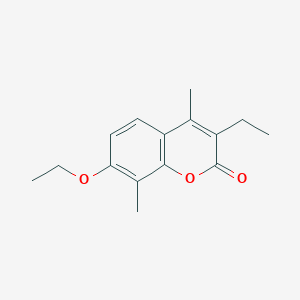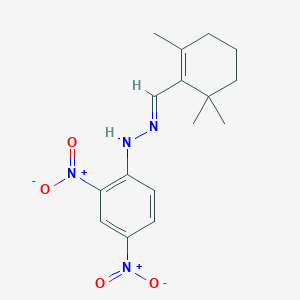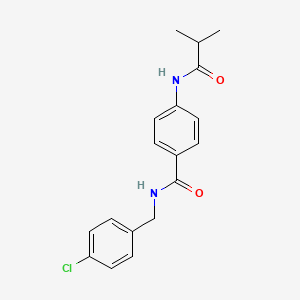
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline, also known as MPQC, is a quinoline derivative that has been extensively studied for its potential therapeutic applications. MPQC has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is not fully understood. However, it has been suggested that 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antitumor, and antiviral activities. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been found to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. In addition, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its broad range of therapeutic applications. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to exhibit anti-inflammatory, antitumor, and antiviral activities, as well as modulating the immune system and having neuroprotective effects. Another advantage of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline is its relatively low toxicity, which makes it a potential candidate for clinical use.
One of the limitations of using 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its pharmacokinetics and pharmacodynamics, which will help to determine its optimal dosage and administration route. Additionally, further studies are needed to determine its efficacy in animal models and in clinical trials. Finally, the development of new analogs of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline with improved solubility and therapeutic potential is also an area of future research.
Méthodes De Synthèse
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be synthesized by reacting 2-methylphenylamine with N-(pyrrolidin-1-yl)carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinoline ring. The yield of 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
Applications De Recherche Scientifique
2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has also been shown to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. In addition, 2-(2-methylphenyl)-4-(1-pyrrolidinylcarbonyl)quinoline has been found to have neuroprotective effects, which suggest its potential use in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-15-8-2-3-9-16(15)20-14-18(21(24)23-12-6-7-13-23)17-10-4-5-11-19(17)22-20/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFVYPOTSLHTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5819342.png)


![2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5819358.png)
![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)
![3-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5819372.png)


![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)


